molecular formula C18H22F2N2O2S2 B2961239 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 946357-47-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2961239
CAS No.: 946357-47-7
M. Wt: 400.5
InChI Key: MCUZQUDCZSUABZ-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a sulfonamide derivative characterized by three key structural features:

  • Azepane ring: A seven-membered saturated amine ring contributing to steric bulk and moderate basicity.
  • 2,4-Difluorobenzenesulfonamide moiety: A sulfonamide group with electron-withdrawing fluorine substituents at positions 2 and 4 on the benzene ring, enhancing lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-18(16(20)11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZQUDCZSUABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its chemical properties, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula: C18H22F2N2O2S2
  • Molecular Weight: 400.5 g/mol
  • CAS Number: 946357-47-7
  • Structure: The compound features a difluorobenzenesulfonamide moiety linked to an azepane and thiophene structure, which may contribute to its biological activity.

Biological Activities

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer effects by inhibiting specific pathways involved in tumor growth. For instance, studies on related sulfonamide derivatives have shown:

  • Mechanism: Inhibition of carbonic anhydrase enzymes, which are implicated in tumor progression.
  • Results: Significant reduction in tumor cell viability in vitro.

2. Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that this compound may also exhibit:

  • Activity Against Bacteria: Effective against certain strains of bacteria due to its ability to inhibit folate synthesis.

3. Neuroprotective Effects

Given the azepane structure, there is potential for neuroprotective activity:

  • Mechanism: Modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Interaction: It could bind to specific receptors, altering downstream signaling pathways.

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAnticancer ActivityInhibition of tumor cell proliferation by 50% at 10 µM concentration.
Study BAntimicrobial ActivityEffective against E. coli and S. aureus with MIC values of 15 µg/mL.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cell lines treated with the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s closest analogs differ in two main aspects:

Substituents on the benzenesulfonamide ring (e.g., fluorine, chlorine, methoxy groups).

Amine ring structure (azepane vs. morpholine).

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Benzene Substituents Amine Ring Key Properties
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,4-difluorobenzenesulfonamide (Target) Not provided C₁₈H₂₂F₂N₂O₂S₂* ~400.5 2,4-difluoro Azepane High lipophilicity; enhanced metabolic stability due to dual fluorine substituents
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide 946357-35-3 C₁₈H₂₃FN₂O₂S₂ 382.5 2-fluoro Azepane Lower lipophilicity vs. target; single fluorine reduces electron-withdrawing effects
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide 954671-59-1 C₁₉H₂₅ClN₂O₃S₂ 429.0 5-chloro-2-methoxy Azepane Chlorine increases lipophilicity; methoxy introduces electron-donating effects, potentially altering sulfonamide acidity
1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide 946357-28-4 C₁₇H₂₁FN₂O₃S₂ Not provided 4-fluoro Morpholine Morpholine’s oxygen reduces basicity; smaller ring size may improve solubility
1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide 946249-65-6 C₁₇H₂₁ClN₂O₃S₂ Not provided 3-chloro Morpholine Chlorine enhances lipophilicity; morpholine’s polarity may offset hydrophobic effects

*Inferred from analogs in and .

Impact of Substituents

  • Fluorine vs. Chlorine vs. Methoxy :
    • Fluorine : Electron-withdrawing, increases metabolic stability and membrane permeability (e.g., target compound vs. 2-fluoro analog) .
    • Chlorine : More lipophilic than fluorine but less metabolically stable; may enhance target binding in hydrophobic pockets (e.g., 5-chloro-2-methoxy analog) .
    • Methoxy : Electron-donating, reduces sulfonamide acidity (lower pKa) and may decrease bioavailability (e.g., 2,5-dimethoxy analog) .

Amine Ring Differences

  • Its moderate basicity (estimated pKa ~10–11) may enhance solubility in acidic environments .
  • Morpholine (6-membered) : Contains an oxygen atom, reducing basicity (pKa ~7–8) and increasing polarity, which may improve aqueous solubility .

Research Implications

  • Fluorine positioning: The 2,4-difluoro configuration likely optimizes electronic and steric effects for target engagement compared to mono-fluoro or chloro/methoxy derivatives.
  • Amine ring selection : Azepane’s balance of bulk and basicity may offer advantages over morpholine in crossing biological membranes or binding specific receptors.

Further studies on solubility, binding affinity, and metabolic stability are needed to validate these hypotheses.

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